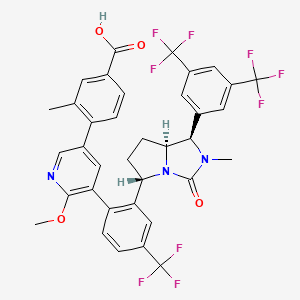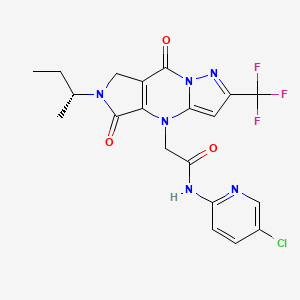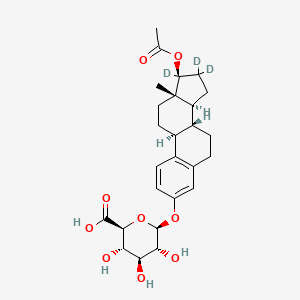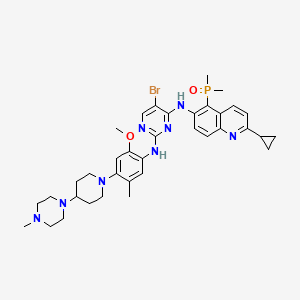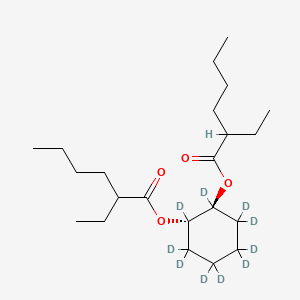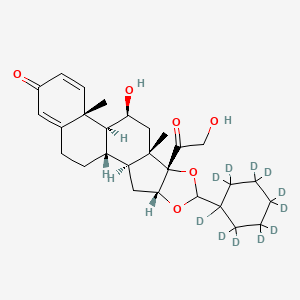
IL-17A antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17A antagonist 3 is a compound that targets and inhibits the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A is primarily produced by T helper 17 cells and plays a crucial role in the immune response by promoting the recruitment of neutrophils and the production of other pro-inflammatory cytokines . By inhibiting interleukin-17A, this compound can help reduce inflammation and alleviate symptoms associated with conditions such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A antagonist 3 typically involves the expression of the interleukin-17A protein in an Escherichia coli system, followed by optimization of refolding conditions to achieve a high yield of the active protein . The refolding process includes the use of oxidized and reduced forms of oxido-shuffling reagents and careful control of the refolding duration . Additionally, the production of anti-interleukin-17A Fab fragments can be enhanced by generating stable HEK293-F cell lines expressing the Fab fragment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli or mammalian cell lines, followed by purification and refolding of the protein to obtain the active antagonist . The process is optimized to ensure high yield and purity, making it suitable for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: IL-17A antagonist 3 primarily undergoes protein-protein interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution . These interactions involve binding to the interleukin-17A receptor and inhibiting its activity .
Common Reagents and Conditions: The production of this compound involves the use of various reagents for protein expression, refolding, and purification. These include oxidized and reduced forms of oxido-shuffling reagents, buffers for maintaining pH and ionic strength, and affinity chromatography resins for purification .
Major Products Formed: The major product formed from the synthesis and purification of this compound is the active protein that can effectively inhibit interleukin-17A activity .
Scientific Research Applications
IL-17A antagonist 3 has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine. It is used to study the role of interleukin-17A in various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis . Additionally, this compound is employed in preclinical and clinical studies to evaluate its therapeutic potential and efficacy in treating these conditions . The compound is also used in drug discovery and development to identify new therapeutic targets and design novel treatments for inflammatory diseases .
Mechanism of Action
IL-17A antagonist 3 exerts its effects by binding to the interleukin-17A receptor and preventing the interaction between interleukin-17A and its receptor . This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the recruitment of neutrophils . By disrupting these pathways, this compound reduces inflammation and alleviates symptoms associated with autoimmune and inflammatory diseases .
Comparison with Similar Compounds
IL-17A antagonist 3 is similar to other interleukin-17A inhibitors, such as secukinumab, ixekizumab, and brodalumab . These compounds also target interleukin-17A or its receptor and are used to treat inflammatory diseases like psoriasis and rheumatoid arthritis . this compound may have unique properties or advantages in terms of binding affinity, specificity, or therapeutic efficacy . Further research and clinical studies are needed to fully understand the differences and potential benefits of this compound compared to other similar compounds .
Properties
Molecular Formula |
C33H33ClN6O4 |
|---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide |
InChI |
InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1 |
InChI Key |
CEFRORFLEYHRHI-IZLXSDGUSA-N |
Isomeric SMILES |
CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
Canonical SMILES |
CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
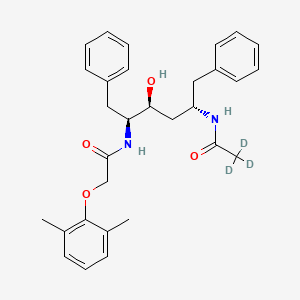

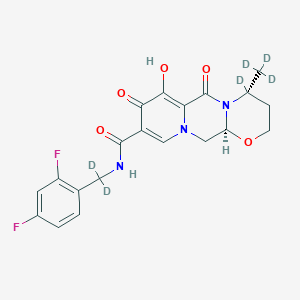
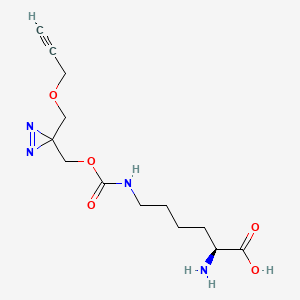
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
